1-(QUINOLIN-8-YLSULFONYL)PROLINE
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Overview
Description
1-(QUINOLIN-8-YLSULFONYL)PROLINE is a complex organic compound that features a quinoline ring system attached to a pyrrolidine ring via a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(QUINOLIN-8-YLSULFONYL)PROLINE typically involves the following steps:
Formation of Quinoline-8-sulfonyl Chloride: The quinoline ring is first sulfonated using chlorosulfonic acid to form quinoline-8-sulfonyl chloride.
Nucleophilic Substitution: The quinoline-8-sulfonyl chloride is then reacted with pyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine. This step involves a nucleophilic substitution reaction where the sulfonyl chloride group is replaced by the pyrrolidine-2-carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(QUINOLIN-8-YLSULFONYL)PROLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of quinoline-8-sulfonic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
1-(QUINOLIN-8-YLSULFONYL)PROLINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(QUINOLIN-8-YLSULFONYL)PROLINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The quinoline ring system can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Quinoline-8-sulfonic acid: Lacks the pyrrolidine-2-carboxylic acid moiety.
Pyrrolidine-2-carboxylic acid: Lacks the quinoline-8-sulfonyl group.
Quinoline-8-sulfonyl chloride: Precursor in the synthesis of 1-(QUINOLIN-8-YLSULFONYL)PROLINE.
Uniqueness: this compound is unique due to the combination of the quinoline and pyrrolidine ring systems, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-quinolin-8-ylsulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c17-14(18)11-6-3-9-16(11)21(19,20)12-7-1-4-10-5-2-8-15-13(10)12/h1-2,4-5,7-8,11H,3,6,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQOHCPIHVZWGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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